3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Catalog No.
S947576
CAS No.
2097997-40-3
M.F
C12H26N2O
M. Wt
214.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-...

CAS Number

2097997-40-3

Product Name

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

IUPAC Name

3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

InChI

InChI=1S/C12H26N2O/c1-3-15-11-12(2)5-9-14(10-6-12)8-4-7-13/h3-11,13H2,1-2H3

InChI Key

XCIGOBDBZFIGFK-UHFFFAOYSA-N

SMILES

CCOCC1(CCN(CC1)CCCN)C

Canonical SMILES

CCOCC1(CCN(CC1)CCCN)C

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethoxymethyl group and a propan-1-amine moiety. Its molecular formula is C11H24N2OC_{11}H_{24}N_{2}O, with a molecular weight of approximately 200.32 g/mol. The presence of the piperidine ring is significant, as this structural feature is commonly found in various bioactive molecules, suggesting potential applications in medicinal chemistry and materials science .

Typical of amines and piperidine derivatives. Key reactions include:

  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation, leading to the formation of quaternary ammonium compounds.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Condensation Reactions: The compound may also engage in condensation reactions with aldehydes or ketones, forming imines or related structures.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine can be achieved through several methods, typically involving:

  • Piperidine Derivative Formation: Starting from commercially available piperidine derivatives, functionalization can be achieved via alkylation with ethoxymethyl halides.
  • Amine Formation: The final amine can be synthesized through reductive amination or direct amination of suitable precursors.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

The compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Material Science: Its unique properties may allow for applications in creating advanced materials, particularly those requiring specific chemical functionalities.
  • Research Tool: It may be utilized in academic and industrial research settings for studying amine behavior and piperidine chemistry.

Interaction studies involving 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine are crucial for understanding its pharmacodynamics and pharmacokinetics. Potential interactions include:

  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors could provide insights into its therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its efficacy and safety profile.

Such studies are essential for evaluating the compound's viability as a drug candidate.

Several compounds share structural similarities with 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amineSimilar piperidine structureSlightly different substitution pattern
3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-oneContains a carbonyl groupPotentially different biological activity due to carbonyl presence
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-aminePyrrolidine instead of piperidineFluorination may alter pharmacological properties

These compounds highlight the uniqueness of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine while also indicating avenues for comparative research in medicinal applications and synthetic chemistry.

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Dates

Last modified: 08-16-2023

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